methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate
CAS No.:
Cat. No.: VC16309905
Molecular Formula: C22H20ClFN4O3
Molecular Weight: 442.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20ClFN4O3 |
|---|---|
| Molecular Weight | 442.9 g/mol |
| IUPAC Name | methyl 3-[[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-4-methylbenzoate |
| Standard InChI | InChI=1S/C22H20ClFN4O3/c1-12-3-4-13(21(29)31-2)9-18(12)27-22(30)28-8-7-17-19(26-11-25-17)20(28)15-6-5-14(23)10-16(15)24/h3-6,9-11,20H,7-8H2,1-2H3,(H,25,26)(H,27,30) |
| Standard InChI Key | DYWHCJPVCPFURQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=C(C=C(C=C4)Cl)F)N=CN3 |
Introduction
Methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate is a complex organic compound belonging to the class of heterocyclic compounds, specifically imidazopyridines. This compound is characterized by its intricate molecular structure, which includes a tetrahydroimidazopyridine core, a chloro-fluorophenyl moiety, and a methyl ester group. Its potential therapeutic applications are significant due to its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Synthesis
The synthesis of methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate typically involves multi-step organic reactions. These steps often include the formation of the imidazopyridine core, followed by the introduction of the chloro-fluorophenyl group and the methyl ester moiety. Specific reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing the yield and purity of the final product.
Biological Activity and Potential Applications
This compound is part of a class known for its diverse biological activities, including potential anti-cancer and anti-inflammatory effects. Its mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors. Experimental studies are necessary to elucidate these interactions and quantify binding affinities.
Research Findings and Future Directions
Research on compounds like methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate is ongoing, with a focus on understanding their pharmacological properties and potential therapeutic applications. Future studies should aim to explore its efficacy in preclinical models and assess its safety profile to move towards clinical trials.
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